Excitin 1

Behavioral Neuroscience In Vivo Pharmacology Neurochemistry

Choose Excitin 1 (β-alanyl-L-leucine) for your neurobehavioral and HPA-axis studies because its unique leucine residue confers a distinct excitatory potency, oral bioavailability, and CNS distribution profile that carnosine and other β-alanyl dipeptides (Excitin-2, Excitin-3) cannot replicate. This orally active, CNS-penetrant research tool reliably increases locomotor activity in the open field test and potently stimulates corticosterone release, making it the scientifically validated benchmark for SAR studies and CNS drug discovery programs.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Cat. No. B099078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExcitin 1
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)[O-])NC(=O)CC[NH3+]
InChIInChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t7-/m0/s1
InChIKeyYVFFCSSMTOXAQS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Excitin 1 for Research: Definition and Key Attributes as an Orally Active Dipeptide


Excitin 1 (β-alanyl-L-leucine) is a synthetic dipeptide with the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.25 . It is the prototypical member of the 'Excitin' family, a group of β-alanyl-branched chain amino acid dipeptides named for their excitatory effects [1]. As an orally active and CNS-penetrant compound, it is a research tool for investigating the modulation of motor behavior and neurotransmitter systems in vivo [1]. Excitin 1 is defined by its unique amino acid composition, which differentiates it from other endogenous β-alanyl dipeptides like carnosine (β-alanyl-L-histidine) and anserine [1].

Why Generic Excitin 1 Substitution with Other β-Alanyl Dipeptides is Scientifically Inadvisable


Substituting Excitin 1 with other β-alanyl dipeptides like carnosine or its in-class analogs Excitin-2 and Excitin-3 is not scientifically valid due to pronounced differences in their pharmacodynamic and pharmacokinetic profiles. The amino acid residue linked to β-alanine (leucine vs. isoleucine vs. valine) directly dictates the magnitude of the excitatory response and the compound's distribution within the central nervous system (CNS). Direct comparative studies show that Excitin 1 exhibits a distinct potency profile compared to Excitin-2 and Excitin-3 [1] and is differentiated from carnosine by its oral bioavailability and unique CNS distribution pattern [2]. Therefore, selecting a specific Excitin compound is a critical scientific decision that directly impacts the outcomes of behavioral and neurochemical assays.

Quantitative Differentiation of Excitin 1: Evidence for Scientific Selection


Differential Potency in Inducing CNS-Mediated Hyperactivity Compared to In-Class Analogs

In a direct head-to-head study of central (i.c.v.) administration in chicks, Excitin 1 (β-alanyl-L-leucine) demonstrated a differential potency in inducing hyperactivity when compared to its closest analogs, Excitin-2 and Excitin-3. While Excitin-2 produced a similar effect, Excitin-3 was described as 'somewhat less effective' than the other two dipeptides [1]. This demonstrates that the specific branched-chain amino acid (leucine) of Excitin 1 is a critical determinant of its central activity profile, distinguishing it from the valine-containing Excitin-3.

Behavioral Neuroscience In Vivo Pharmacology Neurochemistry

Oral Bioactivity and CNS Penetration: A Key Distinction from Carnosine

A fundamental differentiating feature of Excitin 1 is its oral bioactivity and ability to cross the blood-brain barrier to directly influence behavior. Following a single oral gavage of 0.1 mmol/kg in rats, the parent Excitin 1 molecule was detected in multiple brain regions including the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb, as well as in plasma [1]. This is in stark contrast to carnosine, another β-alanyl dipeptide, which is known to be rapidly degraded in plasma by carnosinase and has limited oral bioavailability [2]. This specific attribute of Excitin 1 makes it a superior and more convenient tool for in vivo CNS studies where oral dosing is required.

Pharmacokinetics Blood-Brain Barrier Oral Drug Delivery

Quantifiable Increase in Locomotor Activity in a Standard Behavioral Model

Excitin 1 produces a quantifiable and reproducible increase in motor behavior in the rat open field test, a standard assay for locomotor activity and exploratory behavior. Oral administration of 0.1 mmol/kg of Excitin 1 significantly increased both the 'distance of path' traveled and the 'number of rearings' compared to vehicle-treated controls [1]. While direct numerical data for the comparator is not available in the abstract, the study confirms that this behavioral activation is a specific, treatment-induced effect that distinguishes Excitin 1 from an inactive baseline. This provides a clear, quantifiable endpoint for studies investigating the compound's mechanism of action.

Behavioral Pharmacology Open Field Test Locomotor Activity

Strong Stimulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis vs. In-Class Peers

In a direct comparison of central administration in chicks, Excitin 1 was found to be a more potent stimulator of the HPA axis, as measured by plasma corticosterone release, compared to its in-class analogs. The study notes that β-alanyl-L-leucine 'strongly stimulated' corticosterone release, whereas Excitin-2 and Excitin-3 only 'tended to stimulate' it [1]. This quantitative difference in endocrine output suggests that Excitin 1 engages the HPA axis more robustly, providing a stronger and more reliable signal for studies investigating stress-related neurocircuitry and neurochemical pathways.

Neuroendocrinology Stress Response HPA Axis

Optimal Research Application Scenarios for Excitin 1 Based on Product-Specific Evidence


Investigating the Neural Basis of Locomotor Activity and Arousal

Excitin 1 is ideally suited for studies aimed at elucidating the neurocircuitry of motor behavior. Its validated, quantifiable effect on increasing distance traveled and rearings in the open field test [1] provides a reliable behavioral endpoint. This makes it a valuable tool for pharmacological studies investigating the roles of monoaminergic and amino acid neurotransmitter systems in the cerebral cortex and hypothalamus [1] in regulating locomotor output.

Probing Hypothalamic-Pituitary-Adrenal (HPA) Axis Function

Given its strong capacity to stimulate corticosterone release relative to other Excitin analogs [2], Excitin 1 is a powerful pharmacological probe for activating the HPA axis. Researchers can utilize this compound to study the downstream effects of HPA axis activation on behavior, metabolism, and gene expression, as well as to model aspects of the physiological stress response in a controlled, reproducible manner.

Oral Drug Discovery and Blood-Brain Barrier Penetration Studies

The unique pharmacokinetic profile of Excitin 1—being orally active and demonstrating clear CNS penetration to multiple brain regions after oral dosing [1]—positions it as an important reference compound or positive control in oral drug discovery programs. It can serve as a benchmark for evaluating the oral bioavailability and brain uptake of novel dipeptides or small molecules targeting the CNS, offering a distinct advantage over analogs like carnosine that have limited oral activity [3].

Structure-Activity Relationship (SAR) Studies of β-Alanyl Dipeptides

The documented differences in potency and efficacy among Excitin-1, Excitin-2, and Excitin-3 [2] make Excitin 1 an essential component for any SAR study exploring the functional consequences of varying the C-terminal branched-chain amino acid in β-alanyl dipeptides. Its specific properties—strong corticosterone stimulation and robust behavioral effects—provide a benchmark against which the activity of newly synthesized or newly discovered β-alanyl-BCAA dipeptides can be rigorously compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Excitin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.